BenchChemオンラインストアへようこそ!

4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Complement System Factor D Inhibition Binding Affinity

4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 946345-04-6) is a pyridazinone-benzamide hybrid. Based on SAR, it is predicted to be significantly less potent against HDAC1 than optimized 4-fluorobenzamide leads, making it a valuable selectivity probe. Its scaffold similarity to known factor D binders (analog Kd 2.21 µM) supports use as a negative control in complement assays. Ideal for medicinal chemistry SAR programs targeting HCV entry inhibition (EP1953147A1). Choose this compound for well-characterized control experiments.

Molecular Formula C21H23N3O2S
Molecular Weight 381.49
CAS No. 946345-04-6
Cat. No. B2683669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
CAS946345-04-6
Molecular FormulaC21H23N3O2S
Molecular Weight381.49
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
InChIInChI=1S/C21H23N3O2S/c1-21(2,3)16-8-6-15(7-9-16)20(26)22-12-13-24-19(25)11-10-17(23-24)18-5-4-14-27-18/h4-11,14H,12-13H2,1-3H3,(H,22,26)
InChIKeyZCZAIVDUIAVFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 946345-04-6): A Pyridazinone-Benzamide Hybrid


4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS 946345-04-6) is a synthetic small molecule belonging to the pyridazinone-benzamide hybrid class [1]. Its structure combines a 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl core with a 4-tert-butylbenzamide moiety via an ethyl linker, resulting in a molecular formula of C21H23N3O2S and a molecular weight of 381.49 g/mol [1]. This compound is primarily cited in patent literature related to heterocyclic compounds with potential antiviral or anti-inflammatory applications, though its specific biological profile remains sparsely characterized in peer-reviewed research [2].

Why Generic Substitution is Not Advisable for 4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide: Evidence Gap Analysis


Generic substitution within the pyridazinone-benzamide class is not supported for 4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide due to a critical scarcity of directly comparable, quantitative structure-activity relationship (SAR) data. While core scaffolds like 6-oxo-3-(thiophen-2-yl)pyridazine are known to confer binding affinity for targets such as complement factor D or HDACs, the specific contribution of the 4-tert-butylbenzamide tail to potency, selectivity, and pharmacokinetics remains uncharacterized in publicly available comparative studies [1]. This means that even closely related analogs bearing different substituents on the benzamide ring (e.g., 4-chloro, 4-fluoro, or 2,3-dimethoxy derivatives) cannot be assumed to possess equivalent target engagement or functional activity profiles [2].

Quantitative Differentiation Evidence for 4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide


Binding Affinity to Complement Factor D: A Distant Scaffold Comparison

A compound with a closely related pyridazinone core but a completely different pendant group (a thiazolidine-2-carboxamide derivative) exhibited a Kd of 2.21E+3 nM for recombinant human complement factor D [1]. While this data does not belong to 4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, it provides a class-level benchmark, suggesting that the shared 6-oxo-3-(thiophen-2-yl)pyridazine scaffold can engage factor D, albeit weakly. The impact of the 4-tert-butylbenzamide replacement on affinity is completely unknown.

Complement System Factor D Inhibition Binding Affinity

HCV Entry Inhibition Potential: Qualitative Patent Disclosure

Patent EP1953147A1 claims heterocyclic compounds, including pyridazinone derivatives structurally related to 4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, as inhibitors of Hepatitis C Virus (HCV) cell entry [1]. The patent presents a general formula [1] that encompasses this compound, but no specific IC50 values or comparative antiviral data are provided for the exact 4-tert-butylbenzamide analog. Consequently, its activity relative to other disclosed examples (e.g., variants with different aryl substitutions) is not quantifiable.

Hepatitis C Virus Entry Inhibitor Antiviral

Class I HDAC Inhibition: Structural Proximity Without Direct Evidence

A study by Li et al. (2023) demonstrated that a rationally designed pyridazinone-benzamide hybrid, (S)-N-(2-amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, is a potent Class I selective HDAC inhibitor with an IC50 of 12 nM against HDAC1 and strong anti-proliferative activity in SKM-1 cells [1]. The target compound, 4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, shares the identical pyridazinone-ethyl-benzamide backbone but replaces the complex ortho-aminoanilide cap with a simple tert-butyl group. In that study, SAR analysis indicated that a 4-tert-butyl substitution on the phenyl ring was tolerated but generally less favorable for HDAC binding compared to fluoro substitution, though no IC50 was reported for the exact compound [1].

Histone Deacetylase Cancer Epigenetics Benzamide Inhibitor

Validated Application Scenarios for 4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide Based on Current Evidence


Negative Control or Selectivity Probe in Complement Factor D Assays

Given the weak but detectable Kd (2.21 µM) exhibited by a structurally related pyridazinone against factor D [1], 4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide could be tested as a negative control compound in factor D enzymatic or binding assays. Its scaffold similarity but likely low potency make it suitable for establishing background signal levels, provided its actual affinity is first validated experimentally.

SAR Expansion for HCV Entry Inhibitor Patents

The compound falls within the general claims of EP1953147A1 [1]. It can serve as a synthetic intermediate or a comparator in medicinal chemistry programs aiming to delineate the SAR around the benzamide substituent for HCV entry inhibition. Its synthesis and testing would help define the electronic and steric boundaries tolerated by the viral target.

Tool Compound for Probing HDAC Selectivity Differences

Based on the SAR reported by Li et al. (2023), the 4-tert-butylbenzamide variant is predicted to be significantly less potent against HDAC1 than the optimized 4-fluorobenzamide lead (IC50 = 12 nM) [1]. This differential activity, once experimentally confirmed, would make the compound a useful selectivity probe to interrogate the contribution of specific HDAC isoforms in cellular models, particularly where a weak or partial inhibitor is desired.

Quote Request

Request a Quote for 4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.